Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound with significant potential in various scientific fields This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the dihydropyridine core, which can be achieved through the Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Functional Group Introduction: The 2,4-dichlorophenyl and furyl groups are introduced through subsequent reactions, often involving halogenation and coupling reactions.
Esterification: The final step involves the esterification of the dihydropyridine core with benzyl alcohol to form the dibenzyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine core can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride is a typical reducing agent used.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as calcium channel blockers. These derivatives can modulate calcium ion flow in cells, which is crucial for various physiological processes.
Medicine
The compound and its derivatives have potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Their ability to act as calcium channel blockers makes them candidates for developing new medications for hypertension and angina.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its complex structure and reactivity make it valuable for producing high-value products.
Mechanism of Action
The primary mechanism of action for derivatives of Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves the inhibition of calcium channels. By binding to these channels, the compound prevents calcium ions from entering cells, which can reduce muscle contraction and lower blood pressure. This mechanism is particularly relevant in the context of cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Felodipine: Similar in structure and function, used for managing high blood pressure.
Uniqueness
Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to the presence of the dichlorophenyl and furyl groups, which can enhance its binding affinity and specificity for calcium channels. These structural features may provide advantages in terms of potency and selectivity compared to other similar compounds.
This detailed overview highlights the significance and potential applications of this compound in various scientific fields
Biological Activity
Dibenzyl 4-[5-(2,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the class of 1,4-dihydropyridines. This compound has garnered interest due to its potential biological activities, particularly as a calcium channel blocker. Its unique structural features may enhance its pharmacological properties compared to other compounds in the same class.
Chemical Structure and Properties
- Molecular Formula : C33H27Cl2NO5
- Molecular Weight : 588.5 g/mol
- Structural Features : The compound contains a dihydropyridine core with dichlorophenyl and furyl substituents that may influence its biological activity and binding affinity.
The primary mechanism of action for this compound involves the inhibition of voltage-gated calcium channels. By binding to these channels, the compound reduces calcium influx into cells, leading to decreased muscle contraction and vasodilation. This mechanism is particularly relevant in the treatment of cardiovascular diseases such as hypertension and angina.
Antihypertensive Effects
Research indicates that compounds similar to this compound exhibit significant antihypertensive effects. In studies involving animal models, the compound demonstrated the ability to lower blood pressure effectively by antagonizing methacholine-induced coronary spasms .
Antimicrobial Properties
In addition to its cardiovascular effects, preliminary studies suggest potential antimicrobial activity. The compound's structure may allow it to interact with bacterial membranes or inhibit essential enzymes in microbial pathways. Further research is needed to quantify this activity and explore its therapeutic implications .
Comparative Analysis with Other Calcium Channel Blockers
This compound is compared with established calcium channel blockers like Nifedipine and Amlodipine. Its unique dichlorophenyl and furyl groups may enhance its specificity and potency against calcium channels:
Compound Name | Mechanism of Action | Potency Level | Selectivity for Calcium Channels |
---|---|---|---|
This compound | Calcium channel inhibition | High | High |
Nifedipine | Calcium channel inhibition | Moderate | Moderate |
Amlodipine | Calcium channel inhibition | High | Moderate |
Case Studies
- Cardiovascular Studies : In a study involving normotensive rats, the administration of the compound resulted in significant normalization of ECG readings during induced coronary spasms. This suggests a robust capacity for coronary dilation and antihypertensive efficacy .
- Antimicrobial Evaluation : A pilot study evaluated the antimicrobial potential of various dihydropyridine derivatives against common pathogens. This compound showed promising results but requires further investigation for clinical relevance .
Properties
CAS No. |
421580-72-5 |
---|---|
Molecular Formula |
C33H27Cl2NO5 |
Molecular Weight |
588.5 g/mol |
IUPAC Name |
dibenzyl 4-[5-(2,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H27Cl2NO5/c1-20-29(32(37)39-18-22-9-5-3-6-10-22)31(28-16-15-27(41-28)25-14-13-24(34)17-26(25)35)30(21(2)36-20)33(38)40-19-23-11-7-4-8-12-23/h3-17,31,36H,18-19H2,1-2H3 |
InChI Key |
OHSBXWXQQDWRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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